molecular formula C12H15N3O5 B2829087 N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide CAS No. 899974-39-1

N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2829087
CAS No.: 899974-39-1
M. Wt: 281.268
InChI Key: VSBBOOPCPJYTDR-UHFFFAOYSA-N
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Description

N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide: is an organic compound that features both hydroxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of oxalyl chloride with 4-nitroaniline to form N2-(4-nitrophenyl)oxalamide. This intermediate is then reacted with 1-hydroxybutan-2-amine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N1-(1-oxobutan-2-yl)-N2-(4-nitrophenyl)oxalamide.

    Reduction: Formation of N1-(1-hydroxybutan-2-yl)-N2-(4-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nitro and hydroxy groups.

Medicine: The compound’s potential pharmacological properties are being explored, particularly its ability to act as an inhibitor for certain enzymes. Its derivatives may have applications in the development of new therapeutic agents.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity or alter the function of biological molecules, leading to various biological effects.

Comparison with Similar Compounds

    N1-(1-hydroxybutan-2-yl)-N2-(4-aminophenyl)oxalamide: This compound is similar but has an amino group instead of a nitro group.

    N1-(1-oxobutan-2-yl)-N2-(4-nitrophenyl)oxalamide: This compound has a carbonyl group instead of a hydroxy group.

Uniqueness: N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both hydroxy and nitro groups, which provide a combination of reactivity and potential biological activity not found in its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-(4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-2-8(7-16)13-11(17)12(18)14-9-3-5-10(6-4-9)15(19)20/h3-6,8,16H,2,7H2,1H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBBOOPCPJYTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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